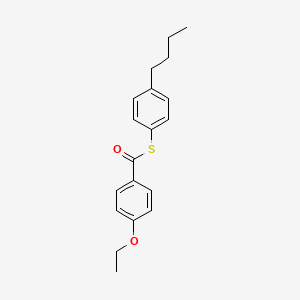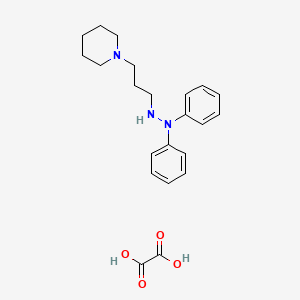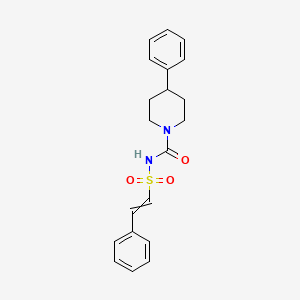
1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This compound is notable for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with 1-bromooctane under reflux conditions. The reaction proceeds as follows: [ \text{1-ethylimidazole} + \text{1-bromooctane} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
化学反応の分析
Types of Reactions: 1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the alkyl chains, leading to the formation of various substituted imidazolium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate.
Major Products: The major products formed from these reactions include imidazole N-oxides, imidazoline derivatives, and substituted imidazolium salts.
科学的研究の応用
1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, and in processes like electroplating and battery manufacturing.
作用機序
The mechanism by which 1-ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as enzymes and cell membranes, altering their structure and function. The bromide anion can participate in nucleophilic reactions, further contributing to the compound’s reactivity.
類似化合物との比較
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Comparison: 1-Ethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its longer alkyl chain, which imparts higher hydrophobicity and lower melting point compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring non-polar solvents and high thermal stability.
特性
CAS番号 |
61546-02-9 |
|---|---|
分子式 |
C13H27BrN2 |
分子量 |
291.27 g/mol |
IUPAC名 |
1-ethyl-3-octyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C13H26N2.BrH/c1-3-5-6-7-8-9-10-15-12-11-14(4-2)13-15;/h11-12H,3-10,13H2,1-2H3;1H |
InChIキー |
BHKGNHGJXZPYNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C[NH+](C=C1)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)
![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)




![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)

![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)



